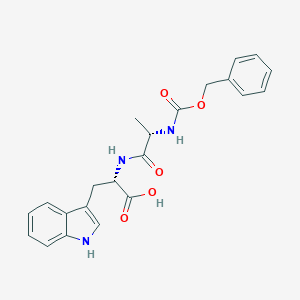

Z-Ala-Trp-OH

Descripción general

Descripción

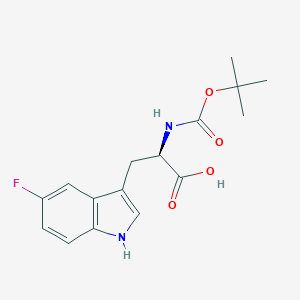

Z-Ala-Trp-OH is a peptide compound . Its molecular formula is C22H23N3O5 , and it has a molecular weight of 409.44 .

Synthesis Analysis

The synthesis of Z-Ala-Trp-OH involves a multi-step reaction with two steps . The first step involves SOCl2 and tetrahydrofuran at 40-50°C for 0.33 hours . The second step involves 85 percent Et3N in acetonitrile and water at 20°C for 1 hour .Molecular Structure Analysis

Z-Ala-Trp-OH contains a total of 55 bonds, including 32 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amide .Chemical Reactions Analysis

The chemical reactions of Z-Ala-Trp-OH involve a complex mechanism with free radical intermediates and short chain reactions . The reactivity of Z-Ala-Trp-OH towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Aplicaciones Científicas De Investigación

Antioxidant Research

Application

“Z-Ala-Trp-OH” could potentially be used in the research of antioxidant peptides. These peptides are a current hotspot in food science, pharmaceuticals, and cosmetics .

Method of Application

The research process involves efficient screening with novel technologies, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Results

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .

Chromatography

Application

“Z-Ala-Trp-OH” is used in the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for the separation of peptides and protein digests .

Method of Application

The effects of pH of the aqueous part of the mobile phase as well as the effects of the organic modifier on retention, resolution, and peak shape were investigated .

Results

These measurements showed the potential of mixed-mode chromatography columns for the analysis of differently charged peptides in a single run .

Fluorescent Pyrylium Dyes

Application

“Z-Ala-Trp-OH” is used in the synthesis of new fluorescent pyrylium dyes and the study of their interaction with N-protected amino acids .

Method of Application

The interaction of these pyrylium salts with amino acids in their N-protected forms has been studied by means of fluorescence quenching, using the Stern–Volmer methodology .

Results

The emission of the pyrylium molecules is strongly quenched by Z-Trp-OH and to a lesser extent by Z-Tyr-OH and Z-Met-OH. No quenching was measured with Z-Ala-OH, Z-Val-OH, and Z-Phe-OH .

Protein Conjugation

Application

“Z-Ala-Trp-OH” is used in protein conjugation with triazolinediones .

Method of Application

The method involves switching from a general tyrosine-selective labeling method to a highly specific tryptophan bioconjugation strategy .

Results

This new site-selective bioconjugation method does not rely on unnatural amino acids and has been demonstrated for peptides and for recombinant proteins .

Peptide Separation

Application

“Z-Ala-Trp-OH” is used in the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for the separation of peptides .

Results

Proteomics Research

Application

“Z-Ala-Trp-OH” is used in proteomics research .

Method of Application

While the specific methods of application in proteomics research can vary widely, they often involve the use of “Z-Ala-Trp-OH” in the study of protein structure and function .

Results

The results of such research can contribute to our understanding of biological processes and the development of new therapeutic strategies .

Safety And Hazards

Z-Ala-Trp-OH is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-Trp-OH | |

CAS RN |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

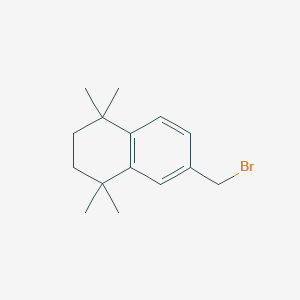

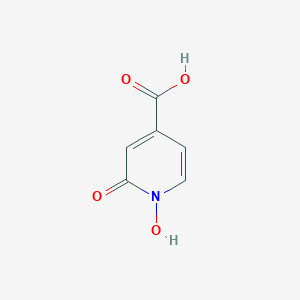

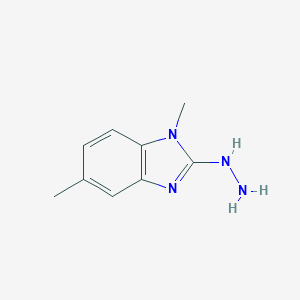

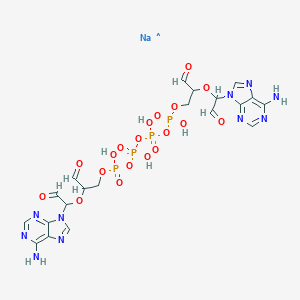

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)